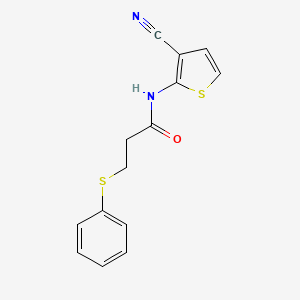

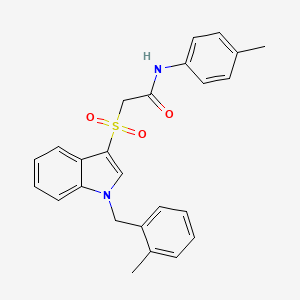

N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

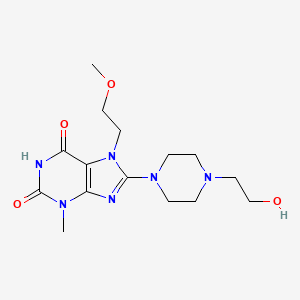

The compound "N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide" is a chemical entity that appears to be related to various research areas, including organic synthesis and medicinal chemistry. Although none of the provided papers directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves the use of butyllithium to generate dianions, which can then react with electrophiles to produce cyclopropanes with high stereoselectivity . Another synthesis method describes the formation of N-aryl-N-(triorganostannyl)cyanamides through a novel reaction with aryl isothiocyanates or aryl isocyanates . These methods suggest that the synthesis of "N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide" could potentially involve similar reagents and steps, such as the use of butyllithium or triorganostannyl groups to introduce the cyano and thiophenyl functionalities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as X-ray diffraction, NMR, and IR spectroscopy . These studies reveal details about the molecular conformations and the presence of intramolecular hydrogen bonding, which could be relevant to the structure of "N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide". The disordered nature of some molecules and the impact of substituents on the overall molecular geometry are also discussed .

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes the ability to undergo further reactions with aldehydes and ketones to produce stable γ-hydroxy amides . Additionally, the immunomodulating activity of some N-aryl propanamides suggests that they can interact with biological systems, potentially leading to the development of new pharmaceutical agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. For instance, the presence of halogen atoms and other substituents can affect the crystal system and space group of the compounds . The weak hydrogen bonding interactions among molecules can lead to the formation of various dimensional structures, which could be indicative of the properties of "N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide" . The biological activity of these compounds, such as anti-Mycobacterium activity, also highlights their potential as bioactive molecules .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

One of the primary applications of N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide and related compounds is in the synthesis of functionalized molecules, including cyclopropanes and benzonitriles. For example, Kazuhiko Tanaka, Keizaburo Minami, and A. Kaji (1987) developed a stereoselective synthesis method for cyclopropanes using a related compound, highlighting its utility in producing cyclopropanes with high stereoselectivity (Chemistry Letters). Additionally, P. Anbarasan, H. Neumann, and M. Beller (2011) described a benign electrophilic cyanation method for synthesizing various benzonitriles from aryl bromides using N-Cyano-N-phenyl-p-methylbenzenesulfonamide, showcasing the efficiency of this methodology in generating pharmaceutical intermediates (Chemistry).

Medicinal Chemistry Applications

In medicinal chemistry, compounds with structural similarities to N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide have shown promising immunomodulating activities. G. Doria, A. Isetta, and colleagues (1991) synthesized a series of related compounds and evaluated their effects on macrophage cytotoxicity and antibacterial defenses in mice. One specific compound demonstrated effectiveness in preventing adjuvant-induced arthritis in rats, suggesting potential for therapeutic applications (Farmaco).

Molecular Engineering for Solar Cell Applications

In the field of renewable energy, Sanghoon Kim, Jae Kwan Lee, and colleagues (2006) explored the engineering of organic sensitizers for solar cell applications. They developed novel organic sensitizers with functionalized unsymmetrical structures, demonstrating high efficiency in converting photon energy to electrical energy when anchored onto TiO2 films. This research highlights the potential of utilizing similar chemical frameworks in designing efficient solar cell components (Journal of the American Chemical Society).

Eigenschaften

IUPAC Name |

N-(3-cyanothiophen-2-yl)-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS2/c15-10-11-6-8-19-14(11)16-13(17)7-9-18-12-4-2-1-3-5-12/h1-6,8H,7,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBVGWZSGWRTDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NC2=C(C=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-Methyl-1,1-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2520564.png)

![3,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2520565.png)

![1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-4-carboxamide](/img/structure/B2520568.png)

![N-(6-methoxypyridin-3-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2520572.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(methoxycarbonyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2520573.png)

![2-(2,4-dichlorophenoxy)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2520581.png)

![5-Chloro-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2520582.png)